
N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide, also known as CC-5013 or lenalidomide, is a synthetic derivative of thalidomide. It is a potent immunomodulatory drug that has been extensively studied in scientific research for its potential therapeutic applications in various diseases. Lenalidomide has been shown to possess anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer, autoimmune disorders, and other inflammatory diseases.
作用機序
The exact mechanism of action of lenalidomide is not fully understood, but it is believed to work through multiple pathways. Lenalidomide has been shown to modulate the immune system by enhancing the activity of natural killer (NK) cells and T cells, while suppressing the activity of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the production of pro-angiogenic factors such as VEGF and bFGF, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Lenalidomide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. It also modulates the immune system by enhancing the activity of NK cells and T cells, while suppressing the activity of pro-inflammatory cytokines such as TNF-α and IL-6. Lenalidomide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune disorders.
実験室実験の利点と制限
Lenalidomide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also has a well-established safety profile, which allows for its use in preclinical and clinical studies. However, lenalidomide also has some limitations for lab experiments. It is a complex molecule that can be difficult to synthesize and purify, which can lead to variability in experimental results. Additionally, lenalidomide is a potent immunomodulatory drug that can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for lenalidomide research. One area of interest is the development of lenalidomide-based combination therapies for the treatment of cancer and autoimmune disorders. Lenalidomide has been shown to enhance the activity of other drugs, such as chemotherapy agents and immune checkpoint inhibitors, which could lead to improved treatment outcomes. Another area of interest is the identification of biomarkers that can predict response to lenalidomide treatment, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the development of new lenalidomide analogs with improved pharmacological properties, such as increased potency and reduced toxicity.
合成法
The synthesis of lenalidomide involves the condensation of 6-methyl-4-oxo-3,4-dihydroquinazoline-3-carboxylic acid with N-(1-cyanocycloheptyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product, lenalidomide.
科学的研究の応用
Lenalidomide has been extensively studied in scientific research for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer, autoimmune disorders, and other inflammatory diseases.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-6-7-16-15(10-14)18(25)23(13-21-16)11-17(24)22-19(12-20)8-4-2-3-5-9-19/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJATTHGUGGTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


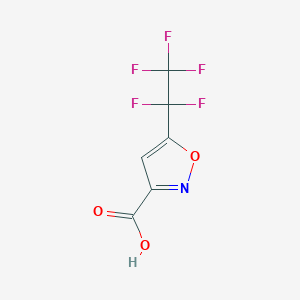
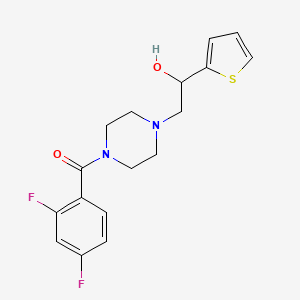
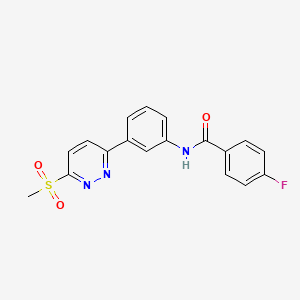
![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)
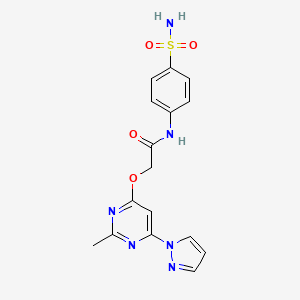
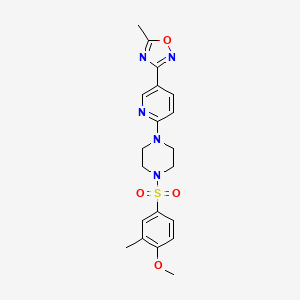

![2-Amino-4-[(Boc-amino)methyl]pyrimidine](/img/structure/B2952855.png)
![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2952857.png)
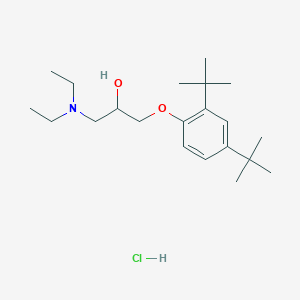

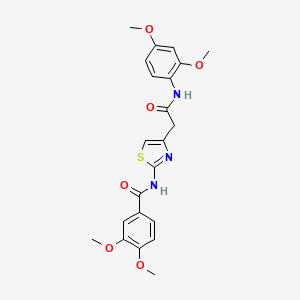
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952865.png)